
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system substituted with a nitro-pyrrole moiety and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and acetophenone derivatives, under acidic or basic conditions.
Introduction of the Nitro-Pyrrole Moiety: The nitro-pyrrole moiety can be introduced through a nitration reaction of a pyrrole derivative, followed by coupling with the benzopyran core using a suitable coupling reagent, such as a palladium catalyst.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Sodium cyanide, potassium cyanide, amines, alcohols, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran core.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
作用機序
The mechanism of action of 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro-pyrrole moiety and the benzopyran core may contribute to the compound’s ability to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific biological context and the target of interest.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-methyl ester: Similar structure with a methyl ester group instead of a carbonitrile group.
Uniqueness
2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile is unique due to the presence of the carbonitrile group, which can influence its reactivity and biological activity. The combination of the nitro-pyrrole moiety and the benzopyran core also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
CAS番号 |
140614-02-4 |
|---|---|
分子式 |
C16H13N3O3 |
分子量 |
295.29 g/mol |
IUPAC名 |
2,2-dimethyl-4-(3-nitropyrrol-1-yl)chromene-6-carbonitrile |
InChI |
InChI=1S/C16H13N3O3/c1-16(2)8-14(18-6-5-12(10-18)19(20)21)13-7-11(9-17)3-4-15(13)22-16/h3-8,10H,1-2H3 |
InChIキー |
QDTSNMWCNDOQRY-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC(=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


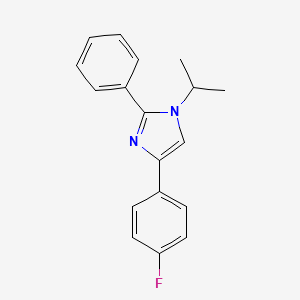
![4,4'-([1,1'-Biphenyl]-4,4'-diylbis(phenylazanediyl))diphenol](/img/structure/B14285363.png)
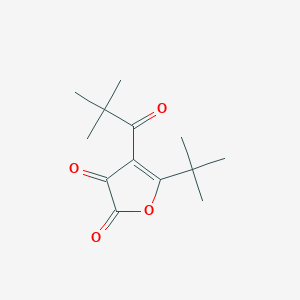
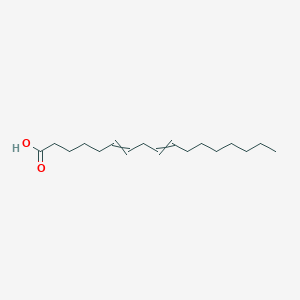
![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

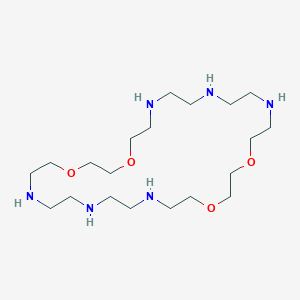
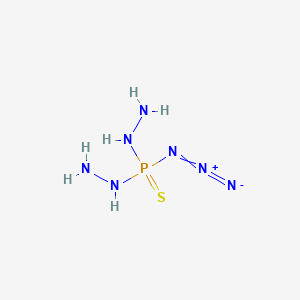


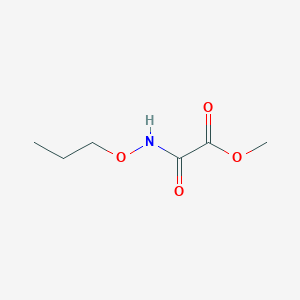
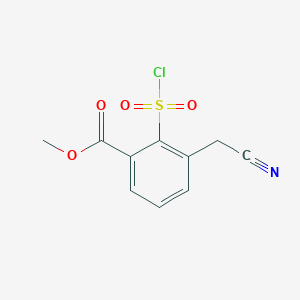
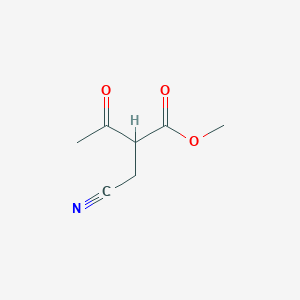
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)
